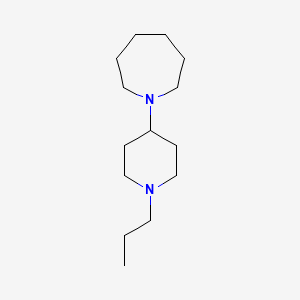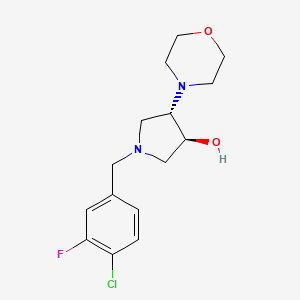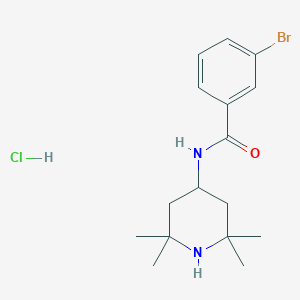
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK690693 and is a selective inhibitor of the protein kinase AKT, which plays a crucial role in cell proliferation, survival, and metabolism.
Wirkmechanismus
GSK690693 binds to the ATP-binding site of AKT and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. GSK690693 has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
GSK690693 has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. In addition, it has been shown to inhibit the growth of tumor xenografts in mice. GSK690693 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. However, it is important to note that GSK690693 may also have off-target effects, and further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of GSK690693 is its potency and selectivity as an AKT inhibitor. This makes it a valuable tool for studying the role of AKT in various biological processes, including cancer cell signaling. However, it is important to note that GSK690693 may also have off-target effects, and careful controls are needed to ensure that observed effects are due to AKT inhibition and not other factors. In addition, GSK690693 has poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on GSK690693. One area of interest is the development of more potent and selective AKT inhibitors that can be used in cancer therapy. In addition, there is growing interest in the use of AKT inhibitors in combination with other chemotherapeutic agents to improve treatment outcomes. Finally, further studies are needed to fully understand the off-target effects of GSK690693 and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline involves a multi-step process that starts with the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate to form 4-chloro-2-nitroacetanilide. This intermediate is then reacted with 1,4-oxazepane-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of this amide with 4-(1H-pyrazol-4-yl)quinoline in the presence of a base to yield the target compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline has been extensively studied for its potential applications in cancer therapy. AKT is a key regulator of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of AKT has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. GSK690693 has been shown to be a potent and selective inhibitor of AKT, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-13-2-3-16-14(8-13)15(9-17(22-16)12-10-20-21-11-12)18(24)23-4-1-6-25-7-5-23/h2-3,8-11H,1,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHHCGCTVXTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
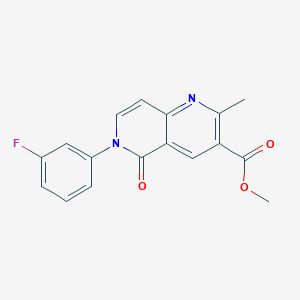
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
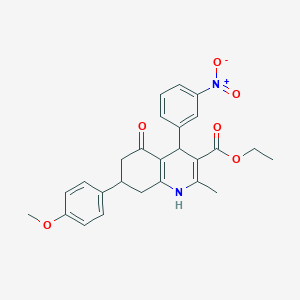

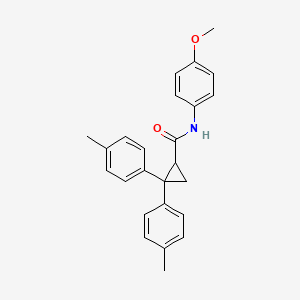
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
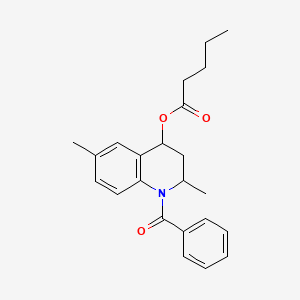
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)
